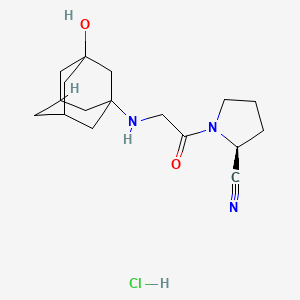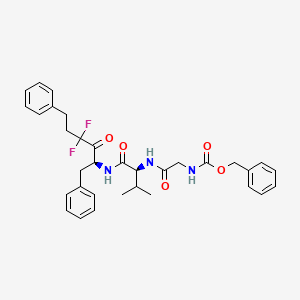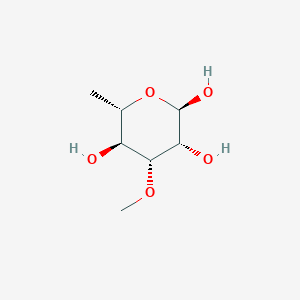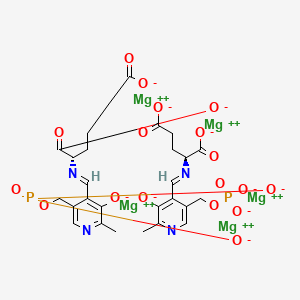
Magnesium pyridoxal 5-phosphate glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium pyridoxal 5-phosphate glutamate, also known by its trade name Sedalipid, is a compound that serves as a hypolipidemic agent. It is a derivative of vitamin B6 and is used in various clinical settings to manage cholesterol levels and other cardiovascular risk factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium pyridoxal 5-phosphate glutamate involves several steps:
Oxidation of Pyridoxine: Pyridoxine or its acid addition salt is oxidized using manganese (IV) oxide to form pyridoxal.
Formation of Schiff’s Base:
Selective Phosphorylation: The Schiff’s base is selectively phosphorylated at the 5’-hydroxymethyl group to form p-phenetidyl-pyridoxal-5’-phosphate.
Hydrolysis: This intermediate is hydrolyzed to form an alkali metal salt of pyridoxal-5’-phosphate.
Formation of Magnesium Salt: The alkali metal ions are removed, and pyridoxal-5’-phosphate is reacted with a magnesium alcoholate and L-glutamic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium pyridoxal 5-phosphate glutamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese (IV) oxide, reducing agents, and phosphorylating agents. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of the compound, which have different biological activities and applications .
Applications De Recherche Scientifique
Magnesium pyridoxal 5-phosphate glutamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in enzymatic reactions as a coenzyme, particularly in transamination and decarboxylation reactions.
Medicine: It is used to manage cholesterol levels and other cardiovascular risk factors. .
Industry: It is used in the production of various pharmaceuticals and as a dietary supplement.
Mécanisme D'action
Magnesium pyridoxal 5-phosphate glutamate acts as a coenzyme in various enzymatic reactions. It is involved in the conversion of L-glutamic acid to gamma-aminobutyric acid (GABA), which is crucial for neurotransmission. The compound forms a Schiff base with amino acids, facilitating their transformation through decarboxylation, transamination, and other reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridoxal 5-phosphate: The active form of vitamin B6, involved in similar enzymatic reactions.
Pyridoxamine 5-phosphate: Another derivative of vitamin B6 with similar coenzyme functions.
Pyridoxine: The precursor of pyridoxal 5-phosphate and pyridoxamine 5-phosphate.
Uniqueness
Magnesium pyridoxal 5-phosphate glutamate is unique due to its combined properties of magnesium and pyridoxal 5-phosphate, enhancing its biological activity and stability. It is particularly effective in managing cholesterol levels and other cardiovascular risk factors, making it a valuable compound in medical research and treatment .
Propriétés
Numéro CAS |
139319-33-8 |
|---|---|
Formule moléculaire |
C26H24Mg5N4O18P2 |
Poids moléculaire |
864.0 g/mol |
Nom IUPAC |
pentamagnesium;(2S)-2-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methylideneamino]pentanedioate |
InChI |
InChI=1S/2C13H17N2O9P.5Mg/c2*1-7-12(18)9(8(4-14-7)6-24-25(21,22)23)5-15-10(13(19)20)2-3-11(16)17;;;;;/h2*4-5,10,18H,2-3,6H2,1H3,(H,16,17)(H,19,20)(H2,21,22,23);;;;;/q;;5*+2/p-10/t2*10-;;;;;/m00...../s1 |
Clé InChI |
BHGSMEHRLYVYEI-ZPFSJBFKSA-D |
SMILES isomérique |
CC1=NC=C(C(=C1[O-])C=N[C@@H](CCC(=O)[O-])C(=O)[O-])COP(=O)([O-])[O-].CC1=NC=C(C(=C1[O-])C=N[C@@H](CCC(=O)[O-])C(=O)[O-])COP(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
SMILES canonique |
CC1=NC=C(C(=C1[O-])C=NC(CCC(=O)[O-])C(=O)[O-])COP(=O)([O-])[O-].CC1=NC=C(C(=C1[O-])C=NC(CCC(=O)[O-])C(=O)[O-])COP(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


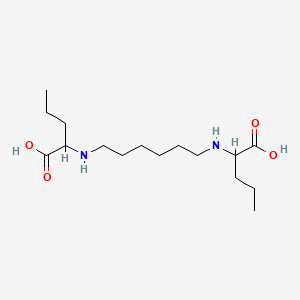
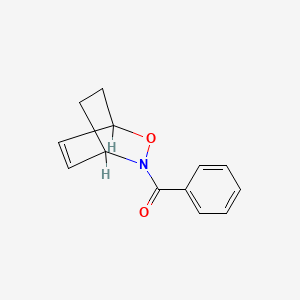
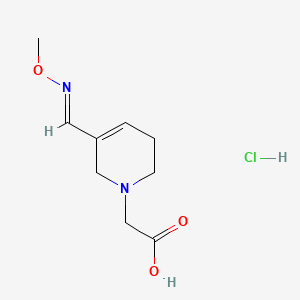
![[4-Acetyloxy-5-methoxy-2-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl] acetate](/img/structure/B12786885.png)

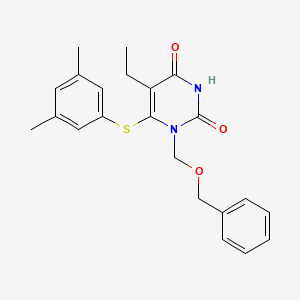

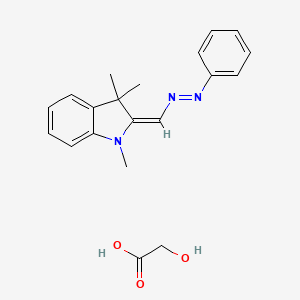
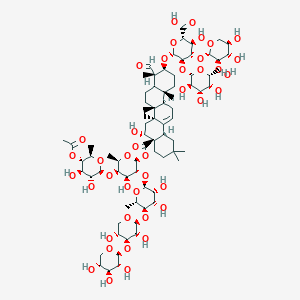
![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)

